molecular formula C13H13BO3 B13980980 (2-Methoxy-5-phenylphenyl)boronic acid

(2-Methoxy-5-phenylphenyl)boronic acid

Cat. No.: B13980980
M. Wt: 228.05 g/mol
InChI Key: XMLWFNOAIKVBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-5-phenylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group at the 2-position and a phenyl group at the 5-position. Boronic acids are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-phenylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-5-phenylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-5-phenylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

    Bases: Potassium acetate, sodium carbonate

    Solvents: DMF, toluene, ethanol

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds

    Oxidation: Phenols

    Esterification: Boronic esters

Comparison with Similar Compounds

Uniqueness: (2-Methoxy-5-phenylphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in various chemical reactions. The presence of both methoxy and phenyl groups can provide steric and electronic effects that are advantageous in certain synthetic applications.

Properties

Molecular Formula

C13H13BO3

Molecular Weight

228.05 g/mol

IUPAC Name

(2-methoxy-5-phenylphenyl)boronic acid

InChI

InChI=1S/C13H13BO3/c1-17-13-8-7-11(9-12(13)14(15)16)10-5-3-2-4-6-10/h2-9,15-16H,1H3

InChI Key

XMLWFNOAIKVBHS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2=CC=CC=C2)OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.